![molecular formula C15H18N2O6S B2475731 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1396675-52-7](/img/structure/B2475731.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative with a benzo[d][1,3]dioxol-5-yl group. Sulfonamides are a group of compounds known for their antibiotic properties . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive molecules, including certain anticancer and antimicrobial agents .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds or the breaking of existing ones. For instance, Pd-catalyzed C-N cross-coupling is a common reaction in the synthesis of similar compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational tools. These properties include molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors .
Scientific Research Applications
Detection of Carcinogenic Lead
This compound has been used in the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of this compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Anticancer Evaluation
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Treatment of Rheumatic Diseases
This compound is usually used for treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Based on the reported anticancer activity of similar compounds, it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cancer cell proliferation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-9-14(10(2)23-17-9)24(19,20)16-7-15(3,18)11-4-5-12-13(6-11)22-8-21-12/h4-6,16,18H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMSJGDQZQKGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide |
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